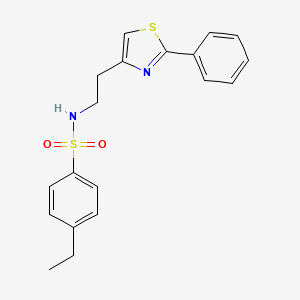

2-(2-((4-氯苯基)硫代)-3-吡啶基)-1,3-苯并噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

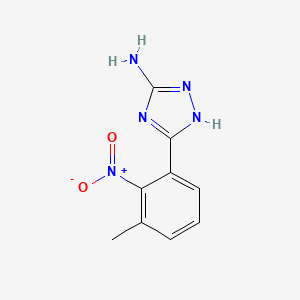

2-(2-((4-Chlorophenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole, abbreviated as 2-(2-(4-ClPS)-3-Pyr)-BT, is a heterocyclic compound with a benzothiazole ring system. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 145-147°C. 2-(2-(4-ClPS)-3-Pyr)-BT has a wide range of applications in organic synthesis, pharmaceuticals, and materials science.

科学研究应用

抗病毒活性

与“2-(2-((4-氯苯基)硫代)-3-吡啶基)-1,3-苯并噻唑”相似的化合物已被合成并测试其抗病毒活性 . 例如,5-(4-氯苯基)-N-取代-N-1,3,4-噻二唑-2-磺酰胺衍生物被发现具有某些抗烟草花叶病毒活性 .

抗菌潜力

含有 2-[[5-(4-氯苯基)磺酰基-6-氧代-1H-嘧啶-2-基]硫代]-N-(2-乙基苯基)乙酰胺部分的衍生物,其结构类似于所讨论的化合物,已被合成并评估其抗菌潜力. 研究表明,这些化合物是多种细菌菌株的中等抑制剂.

抗酶潜力

上面提到的相同衍生物也已被评估其抗酶潜力. 它们对脂氧合酶表现出中等抑制作用,脂氧合酶在脂肪酸代谢和炎症反应的发展中起着关键作用。

抗叶酸和抗肿瘤活性

2-[[5-(4-氯苯基)磺酰基-6-氧代-1H-嘧啶-2-基]硫代]-N-(2-乙基苯基)乙酰胺的某些类似物已被合成作为潜在的二氢叶酸还原酶抑制剂和抗肿瘤剂. 这些化合物显示出对人二氢叶酸还原酶的显着抑制作用,并且对培养中的各种肿瘤细胞有效.

晶体结构分析

对类似化合物的晶体结构的研究提供了对其分子构象和分子间相互作用的见解. 这些研究对于理解这些化合物的化学性质及其在科学研究中的潜在应用至关重要.

作用机制

2-(2-(4-ClPS)-3-Pyr)-BT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. This inhibition is thought to be due to the binding of the compound to the active site of the enzyme, which prevents the enzyme from catalyzing its reaction.

Biochemical and Physiological Effects

2-(2-(4-ClPS)-3-Pyr)-BT has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects. In animal models, it has been shown to reduce inflammation and oxidative stress, as well as to inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects, as well as to reduce the risk of atherosclerosis.

实验室实验的优点和局限性

2-(2-(4-ClPS)-3-Pyr)-BT has several advantages for use in laboratory experiments. It is a relatively stable compound that is soluble in organic solvents, making it easy to work with. It is also relatively inexpensive and widely available. However, it should be handled with care, as it is a relatively potent compound and can cause skin and eye irritation.

未来方向

Future research on 2-(2-(4-ClPS)-3-Pyr)-BT could focus on further exploring its potential as an anti-inflammatory and anti-cancer agent. It could also be used to investigate its potential as an inhibitor of other enzymes, or as a ligand for transition metal complexes. Additionally, further research could be conducted to explore the biochemical and physiological effects of the compound, as well as its potential toxicity.

合成方法

2-(2-(4-ClPS)-3-Pyr)-BT is synthesized from the reaction of 4-chlorophenylsulfanyl-3-pyridine and 1,3-benzothiazole in the presence of an acid catalyst. The reaction is carried out in a solvent such as acetonitrile at a temperature of 75-80°C. The resulting product is a yellow crystalline solid that is purified by recrystallization.

属性

IUPAC Name |

2-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN2S2/c19-12-7-9-13(10-8-12)22-17-14(4-3-11-20-17)18-21-15-5-1-2-6-16(15)23-18/h1-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRIALOWUFYXVSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(N=CC=C3)SC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chloro-2-fluorophenyl)-2-[6-(4-methylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2392856.png)

![3-[(4-Bromophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B2392863.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2392864.png)

![3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2392866.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-tosylacetamide](/img/structure/B2392867.png)

![(E)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2392870.png)

![5-Methyl-7-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2392874.png)